![molecular formula C14H14N2O4S B14338995 Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- CAS No. 107620-46-2](/img/structure/B14338995.png)
Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-methoxyphenyl moiety through an amino carbonyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- typically involves the reaction of benzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated using a suitable acylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to form strong interactions with the enzyme, leading to effective inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide without the 2-methoxyphenyl moiety.
N-(2-Methoxyphenyl)benzenesulfonamide: Lacks the carbonyl linkage.
Sulfanilamide: A well-known antimicrobial sulfonamide.
Uniqueness
Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-methoxyphenyl group and the carbonyl linkage enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
107620-46-2 |
|---|---|
Formule moléculaire |
C14H14N2O4S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C14H14N2O4S/c1-20-13-10-6-5-9-12(13)15-14(17)16-21(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) |
Clé InChI |
GCJARYIZMAZEMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
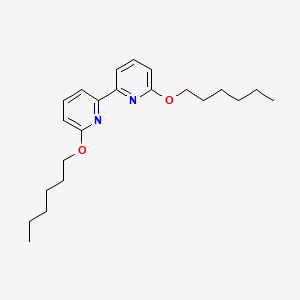
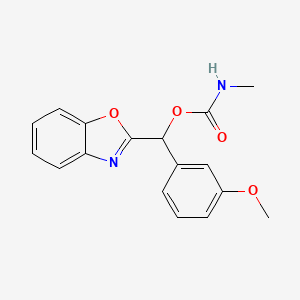
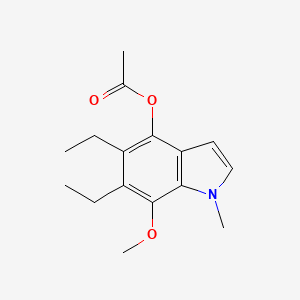
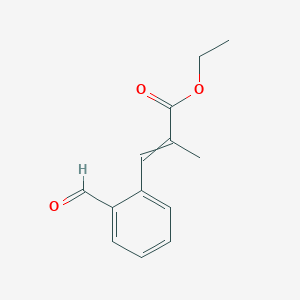

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
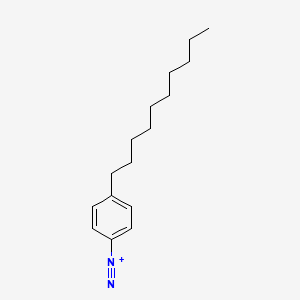
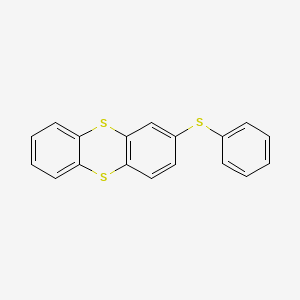


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
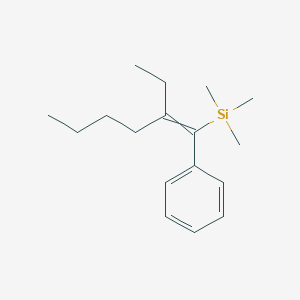
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
